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Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810 Get Quote

Abstract: This document provides a comprehensive technical overview of the chirality of 2-

bromobutanoic acid, a vital chiral building block in organic and pharmaceutical chemistry. It

details the physicochemical properties of its enantiomers, outlines standard synthesis and

resolution protocols, and discusses its applications. The guide is intended for researchers,

scientists, and professionals in drug development and chemical synthesis, offering structured

data, detailed experimental procedures, and logical visualizations to facilitate understanding

and application.

Introduction to the Chirality of 2-Bromobutanoic
Acid
2-Bromobutanoic acid (also known as 2-bromobutyric acid) is an organic compound with the

chemical formula C₄H₇BrO₂.[1] The presence of a bromine atom on the alpha-carbon (C2), the

carbon atom adjacent to the carboxyl group, makes this carbon a stereogenic center.[1] A

stereogenic center is a carbon atom bonded to four different substituent groups. In the case of

2-bromobutanoic acid, the C2 is attached to a hydrogen atom (H), a bromine atom (Br), a

methyl group (-CH₃), and a carboxyl group (-COOH).

Due to this stereogenic center, 2-bromobutanoic acid is a chiral molecule and exists as a pair

of non-superimposable mirror images known as enantiomers.[1] These enantiomers are

designated as (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid based on the Cahn-

Ingold-Prelog priority rules. While enantiomers share most of the same physical properties,

such as melting point and density, they differ in their interaction with plane-polarized light, a
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property known as optical activity.[2] The synthesis of 2-bromobutanoic acid from achiral

precursors typically results in a 50:50 mixture of the two enantiomers, known as a racemic

mixture or racemate.[3]

Caption: Enantiomers of 2-bromobutanoic acid as non-superimposable mirror images.

Physicochemical Properties of Stereoisomers
The enantiomers of 2-bromobutanoic acid are identical in most physical aspects, except for

their optical rotation. The racemic mixture often exhibits slightly different properties, such as

melting point, compared to the pure enantiomers. The key physicochemical data are

summarized in the table below.

Property
Racemic (±)-2-
Bromobutanoic
Acid

(R)-(+)-2-
Bromobutanoic
Acid

(S)-(-)-2-
Bromobutanoic
Acid

CAS Number 80-58-0[1] 2681-94-9[1] 32659-49-7[1]

Molecular Formula C₄H₇BrO₂[1] C₄H₇BrO₂[4] C₄H₇BrO₂

Molecular Weight 167.00 g/mol [1] 167.00 g/mol [4] 167.00 g/mol

Appearance Colorless liquid[1] Colorless solid[4] Colorless oil

Melting Point -4 °C[1] N/A N/A

Boiling Point
99-103 °C @ 10

mmHg[1]

216.6 °C @ 760

mmHg[4]
217 °C @ 760 mmHg

Density 1.567 g/mL at 25 °C[1] 1.625 g/mL[4] 1.625 g/mL

Refractive Index

(n20/D)
1.474[5] 1.493[4] N/A

Specific Rotation ([α]) 0°
+26.0° (c=0.01g/mL in

MeOH)

-26.0° (c=0.01g/mL in

MeOH)
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The standard laboratory and industrial preparation of racemic (±)-2-bromobutanoic acid is

achieved through the alpha-bromination of butanoic acid (butyric acid). The most common

method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[3]

The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount

of phosphorus tribromide (PBr₃) or red phosphorus.[6] The reaction proceeds through several

key steps:

Acyl Bromide Formation: PBr₃ converts the carboxylic acid into its more reactive acyl

bromide derivative.

Enolization: The acyl bromide tautomerizes to form an enol.

α-Bromination: The enol, being electron-rich, undergoes electrophilic attack by bromine at

the α-carbon.

Hydrolysis: The resulting α-bromo acyl bromide is subsequently hydrolyzed (typically during

aqueous workup) back to the α-bromo carboxylic acid.

This process selectively installs a bromine atom at the alpha position, yielding the racemic

product.[6]

Butanoic Acid

In situ formation of
Butanoyl Bromide

PBr₃ (cat.), Br₂

Keto-Enol
Tautomerization α-Bromination of Enol Aqueous Workup

(Hydrolysis) Racemic (±)-2-Bromobutanoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the Hell-Volhard-Zelinsky (HVZ) reaction.

Resolution of Enantiomers
Separating the racemic mixture into its constituent enantiomers, a process known as resolution,

is crucial for applications requiring enantiopure compounds. Since enantiomers have identical
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physical properties, direct separation by methods like distillation or standard chromatography is

not possible.

The most common method for resolving racemic carboxylic acids is classical resolution via

diastereomeric salt formation. This technique relies on the principle that while enantiomers

have identical properties, diastereomers do not. The process involves the following steps:

Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral base (the

resolving agent). Common resolving agents for acids include naturally occurring alkaloids

like brucine or strychnine. This reaction creates a mixture of two diastereomeric salts: [(R)-

acid·(chiral)-base] and [(S)-acid·(chiral)-base].

Separation: Because these salts are diastereomers, they have different physical properties,

most notably different solubilities in a given solvent. This difference allows them to be

separated by fractional crystallization. One diastereomeric salt will typically crystallize out of

the solution first, leaving the other dissolved in the mother liquor.

Liberation: After separation, each diastereomeric salt is treated with a strong acid (e.g., HCl).

This protonates the carboxylate anion, regenerating the enantiomerically pure carboxylic

acid, and forms the ammonium salt of the resolving agent, which can be removed.
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Caption: Logical workflow for the classical resolution of a racemic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b027810?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications of Enantiopure 2-Bromobutanoic Acid
The stereochemistry of a molecule is paramount in the pharmaceutical industry, as different

enantiomers can have vastly different pharmacological and toxicological profiles. Enantiopure

forms of 2-bromobutanoic acid serve as critical chiral synthons for the synthesis of more

complex molecules.

A prominent application is in the synthesis of the anticonvulsant medication Levetiracetam.[1]

The therapeutic activity of Levetiracetam is associated specifically with the (S)-enantiomer. The

synthesis of (S)-Levetiracetam utilizes an enantiopure starting material derived from (S)-2-

aminobutanamide, which itself can be synthesized from (S)-2-bromobutanoic acid. This

underscores the importance of having access to enantiomerically pure forms of this chiral

building block.

Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant

gloves, must be worn. Bromine and phosphorus tribromide are highly corrosive and toxic.

Synthesis of Racemic (±)-2-Bromobutanoic Acid via Hell-
Volhard-Zelinsky Reaction
Materials:

Butanoic acid

Red phosphorus

Bromine (Br₂)

Water (H₂O)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping

funnel, and a gas outlet tube leading to a trap (e.g., containing NaOH solution to neutralize

HBr fumes).

To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx.

0.1 eq).

From the dropping funnel, add bromine (1.1 eq) dropwise to the mixture. The reaction is

exothermic and will generate hydrogen bromide (HBr) gas. Control the rate of addition to

maintain a gentle reflux.

After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until

the red-brown color of bromine has faded and HBr evolution has ceased.

Cool the reaction mixture to room temperature. Slowly and carefully add water (H₂O) to

hydrolyze the intermediate acyl bromide. This step is also highly exothermic.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x

volumes).

Combine the organic extracts and wash with water, followed by a saturated sodium bisulfite

solution (to remove any remaining Br₂), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the

solvent under reduced pressure using a rotary evaporator to yield the crude (±)-2-

bromobutanoic acid.

The product can be further purified by vacuum distillation.

Resolution of Racemic (±)-2-Bromobutanoic Acid via
Diastereomeric Salt Formation
Materials:

Racemic (±)-2-bromobutanoic acid

(-)-Brucine (or another suitable chiral amine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methanol (or another suitable solvent for crystallization)

1 M Hydrochloric acid (HCl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve the racemic (±)-2-bromobutanoic acid (1.0 eq) in a minimum amount of hot

methanol.

In a separate flask, dissolve an equimolar amount of (-)-brucine (1.0 eq) in hot methanol.

Slowly add the chiral amine solution to the acid solution with constant stirring.

Allow the resulting solution to cool slowly to room temperature. The less soluble

diastereomeric salt will begin to crystallize. Cooling in an ice bath can promote further

crystallization.

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol

to remove the more soluble diastereomer. The mother liquor containing the more soluble salt

should be saved for isolation of the other enantiomer.

Liberation of the Enantiomer: Suspend the collected crystals (the less soluble diastereomeric

salt) in water and add 1 M HCl with stirring until the solution is acidic (pH ≈ 2). This will

precipitate the carboxylic acid and dissolve the brucine as its hydrochloride salt.

Extract the aqueous mixture with diethyl ether (3x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

evaporate the solvent to yield one of the enantiomers of 2-bromobutanoic acid.

The enantiomeric purity can be determined by polarimetry, measuring the specific rotation of

the product.
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The other enantiomer can be recovered from the mother liquor (from step 5) by evaporating

the solvent, and then following steps 6-9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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